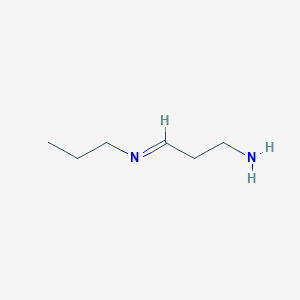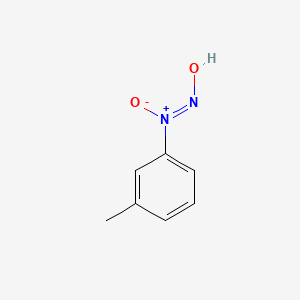
1H-Pyrrole, 2-(2,2-diiodoethyl)-1-(phenylsulfonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole, 2-(2,2-diiodoethyl)-1-(phenylsulfonyl)- is a synthetic organic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This particular compound is characterized by the presence of a diiodoethyl group and a phenylsulfonyl group attached to the pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 2-(2,2-diiodoethyl)-1-(phenylsulfonyl)- typically involves the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Diiodoethyl Group: This step involves the halogenation of an ethyl group using iodine and a suitable oxidizing agent.
Attachment of the Phenylsulfonyl Group: This can be done through sulfonylation, where a phenylsulfonyl chloride reacts with the pyrrole ring in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors.
化学反应分析
Types of Reactions
1H-Pyrrole, 2-(2,2-diiodoethyl)-1-(phenylsulfonyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can remove the iodine atoms or reduce the sulfonyl group.
Substitution: The diiodoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1H-Pyrrole, 2-(2,2-diiodoethyl)-1-(phenylsulfonyl)- depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: The compound may interfere with cellular processes such as signal transduction, gene expression, or metabolic pathways.
相似化合物的比较
Similar Compounds
- 1H-Pyrrole, 2-(2,2-dibromoethyl)-1-(phenylsulfonyl)-
- 1H-Pyrrole, 2-(2,2-dichloroethyl)-1-(phenylsulfonyl)-
Uniqueness
1H-Pyrrole, 2-(2,2-diiodoethyl)-1-(phenylsulfonyl)- is unique due to the presence of the diiodoethyl group, which can impart distinct chemical reactivity and biological activity compared to its dibromo and dichloro analogs.
属性
CAS 编号 |
823180-34-3 |
|---|---|
分子式 |
C12H11I2NO2S |
分子量 |
487.10 g/mol |
IUPAC 名称 |
1-(benzenesulfonyl)-2-(2,2-diiodoethyl)pyrrole |
InChI |
InChI=1S/C12H11I2NO2S/c13-12(14)9-10-5-4-8-15(10)18(16,17)11-6-2-1-3-7-11/h1-8,12H,9H2 |
InChI 键 |
XXCHHHOGTWGCPJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2CC(I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


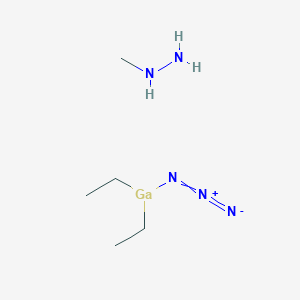
![2,3-Bis[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14222863.png)



![2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B14222879.png)
![N,N-Diethyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}aniline](/img/structure/B14222880.png)
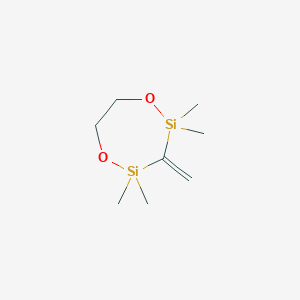

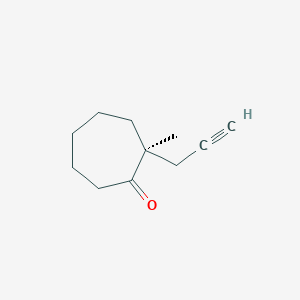
![1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate](/img/structure/B14222902.png)

